molecular formula C18H13BrN2O2S B2593881 7-Bromo-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866811-67-8

7-Bromo-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

Cat. No. B2593881
CAS RN: 866811-67-8
M. Wt: 401.28
InChI Key: DJTQRFUCPDHEEY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “7-Bromo-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” are not available in the literature I have access to .

Scientific Research Applications

  • Cytotoxic Activity : A study by Abbas et al. (2015) discussed the synthesis of thiazolo[3,2-a]pyrimidinone derivatives, which are structurally related to the specified compound. The cytotoxic activities of these compounds against breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines were evaluated, revealing promising results (Abbas et al., 2015).

  • Corrosion Inhibition : Mahgoub et al. (2010) explored the use of heterocyclic compounds, including those structurally similar to the specified compound, as corrosion inhibitors for ferrous alloys in cooling water systems. The study demonstrated the efficacy of these compounds in inhibiting both uniform and pitting corrosion in different types of steel (Mahgoub et al., 2010).

  • Antimicrobial and Anticancer Properties : El-Moneim (2014) reported the synthesis and biological activity evaluation of pyrimidine derivatives, including compounds structurally related to the specified compound. The study indicated their antimicrobial and inhibitory activities against breast carcinoma cells, highlighting their potential in medicinal chemistry (El-Moneim, 2014).

  • Antitumor Activity : Murali et al. (2017) synthesized and evaluated various hetero annulated carbazoles, similar in structure to the specified compound, for their antitumor activity. The compounds showed significant growth inhibition on specific cell lines, indicating their potential as therapeutic agents against cancer (Murali et al., 2017).

  • Corrosion Inhibitor in Acidic Environments : Soltani et al. (2015) examined the inhibition of mild steel corrosion by pyrimidine-2-thione derivatives in sulfuric acid. The study found that these compounds effectively hinder corrosion, supporting their application as corrosion inhibitors (Soltani et al., 2015).

properties

IUPAC Name

7-bromo-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2S/c1-22-13-5-2-10(3-6-13)16-20-17-14(18(24)21-16)9-11-8-12(19)4-7-15(11)23-17/h2-8H,9H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTQRFUCPDHEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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